2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an oxazole ring, a piperazine moiety, and a thiophene group, which may contribute to its pharmacological properties. It is primarily classified as a pharmaceutical intermediate and is investigated for its potential applications in drug development, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory agents.
The synthesis of 2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multiple synthetic steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Advanced techniques like chromatography may be employed for purification.
The molecular formula for 2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is . The compound consists of:
The compound's structural data can be represented in various formats such as InChI and SMILES. For example:
InChI=1S/C19H22N4O2S/c1-14(20)15-8-9-16(21)24(15)19(23)22-17(18(19)25)12-10-13(11-12)6-7-26-5/h8-9H,10-11H2,1H3,(H,22,23)
This data aids in computational modeling and further analysis of the compound's properties.
The reactions involving 2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can include:
Each reaction type requires specific conditions such as temperature control, choice of reagents (e.g., reducing agents or oxidants), and solvent systems to ensure selectivity and yield.
The mechanism of action for 2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is hypothesized to involve:
Experimental studies are necessary to confirm these mechanisms through techniques such as enzyme assays or receptor binding studies.
Key physical properties include:
Property | Value |
---|---|
Molecular Weight | 342.47 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties relevant to this compound include:
Property | Value |
---|---|
Stability | Stable under normal conditions |
Reactivity | Reacts with nucleophiles |
Functional Groups | Carbonitrile, oxazole |
These properties influence the compound's behavior in biological systems and its suitability for pharmaceutical applications.
The potential applications of 2-(4-Methylphenyl)-5-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile include:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: